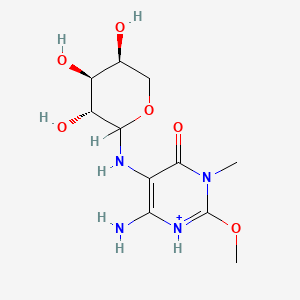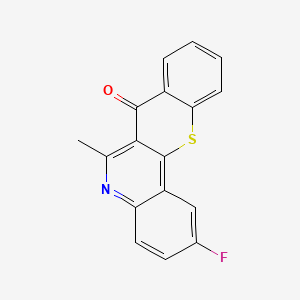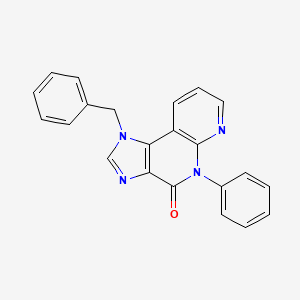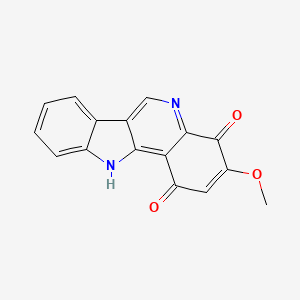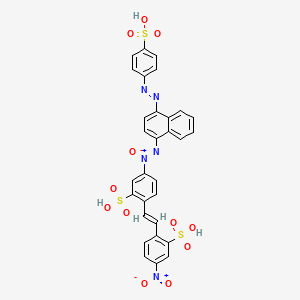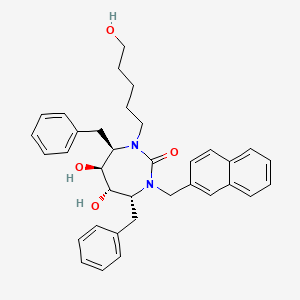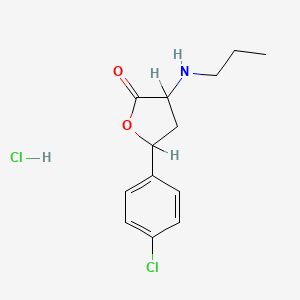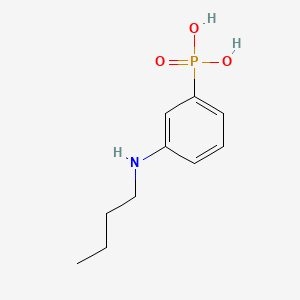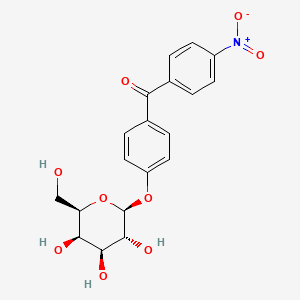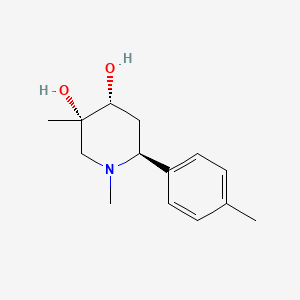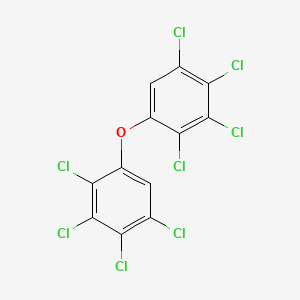
2,2',3,3',4,4',5,5'-Octachlorodiphenyl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’,3,3’,4,4’,5,5’-Octachlorodiphenyl ether is a chlorinated organic compound with the molecular formula C12H2Cl8O. It is a member of the polychlorinated diphenyl ethers (PCDEs) family, which are known for their persistence in the environment and potential toxic effects. This compound is characterized by the presence of eight chlorine atoms attached to the diphenyl ether structure, making it highly chlorinated and hydrophobic .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’,3,3’,4,4’,5,5’-Octachlorodiphenyl ether typically involves the chlorination of diphenyl ether. The reaction is carried out in the presence of a chlorinating agent such as chlorine gas or sulfuryl chloride, often in the presence of a catalyst like iron or aluminum chloride. The reaction conditions, including temperature and solvent, are carefully controlled to achieve the desired level of chlorination .
Industrial Production Methods: Industrial production of 2,2’,3,3’,4,4’,5,5’-Octachlorodiphenyl ether follows similar synthetic routes but on a larger scale. The process involves continuous chlorination in a controlled environment to ensure consistent product quality. The use of advanced reactors and purification techniques helps in obtaining high-purity compounds suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions: 2,2’,3,3’,4,4’,5,5’-Octachlorodiphenyl ether undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of chlorinated quinones and other oxidized products.
Reduction: Reduction reactions can remove chlorine atoms, leading to less chlorinated diphenyl ethers.
Substitution: Halogen exchange reactions can replace chlorine atoms with other halogens or functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or zinc in acetic acid are often used.
Substitution: Halogen exchange can be facilitated by reagents like sodium iodide in acetone.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce chlorinated quinones, while reduction can yield less chlorinated diphenyl ethers .
Wissenschaftliche Forschungsanwendungen
2,2’,3,3’,4,4’,5,5’-Octachlorodiphenyl ether has several scientific research applications, including:
Chemistry: It is used as a model compound to study the behavior of highly chlorinated organic molecules in various chemical reactions.
Biology: Research on its toxicological effects helps in understanding the impact of chlorinated compounds on living organisms.
Medicine: Studies on its potential effects on human health contribute to the development of safety regulations and guidelines.
Industry: It is used in the production of flame retardants and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,2’,3,3’,4,4’,5,5’-Octachlorodiphenyl ether involves its interaction with cellular components, leading to various biological effects. The compound can bind to and disrupt the function of cellular membranes, enzymes, and receptors. It can also induce oxidative stress by generating reactive oxygen species (ROS), leading to cellular damage and apoptosis .
Vergleich Mit ähnlichen Verbindungen
- 2,2’,3,4,4’,5,5’,6’-Octachlorodiphenyl ether
- 2,2’,3,3’,4,5,5’,6-Octachlorobiphenyl
- 2,2’,3,4,4’,5,5’,6’-Octabromodiphenyl ether
Comparison: 2,2’,3,3’,4,4’,5,5’-Octachlorodiphenyl ether is unique due to its specific chlorination pattern, which affects its chemical properties and reactivity. Compared to other similar compounds, it has a higher degree of chlorination, making it more hydrophobic and persistent in the environment. This uniqueness makes it a valuable compound for studying the effects of highly chlorinated organic molecules .
Eigenschaften
CAS-Nummer |
57379-40-5 |
|---|---|
Molekularformel |
C12H2Cl8O |
Molekulargewicht |
445.8 g/mol |
IUPAC-Name |
1,2,3,4-tetrachloro-5-(2,3,4,5-tetrachlorophenoxy)benzene |
InChI |
InChI=1S/C12H2Cl8O/c13-3-1-5(9(17)11(19)7(3)15)21-6-2-4(14)8(16)12(20)10(6)18/h1-2H |
InChI-Schlüssel |
IXZVOZCULZBCDY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)OC2=CC(=C(C(=C2Cl)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



